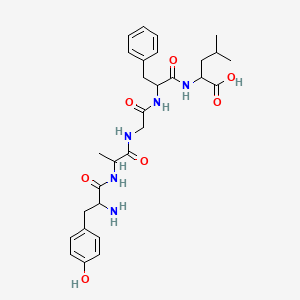
AEG-41174
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).
Wissenschaftliche Forschungsanwendungen
AEG-41174 in Breast Cancer
A significant application of AEG-41174 (astrocyte elevated gene-1) is observed in breast cancer research. A study by Li et al. (2008) identified AEG-1 as a novel prognostic marker for breast cancer progression and overall patient survival. They found that AEG-1 expression was considerably higher in breast cancer cell lines compared to normal breast epithelial cells. High AEG-1 expression correlated with poor overall survival in breast cancer patients, suggesting its role in cancer progression (Li et al., 2008).
AEG-41174's Role in Various Cancers
AEG-1's role extends beyond breast cancer. Sarkar et al. (2009) reported that AEG-1 expression is elevated in advanced stages of many cancers, linking it with poor survival. They highlighted its role in tumorigenesis, proliferation, invasion, metastasis, and gene expression in various cancers (Sarkar et al., 2009).
AEG-41174 and NF-κB Pathway
Emdad et al. (2006) focused on AEG-1’s interaction with the nuclear factor κB (NF-κB) pathway, which is crucial in tumor progression and metastasis. Their findings suggest that AEG-1 activates NF-κB, representing a key molecular mechanism by which AEG-1 promotes growth and invasion in neoplastic conditions (Emdad et al., 2006).
AEG-41174 in Neuroblastoma
AEG-1’s potential as a therapeutic target was explored in the context of neuroblastoma. Liu et al. (2009) reported that knockdown of AEG-1 inhibited cell proliferation and apoptosis in neuroblastoma cells. It also enhanced chemo-sensitivity to cisplatin and doxorubicin, suggesting its role in tumorogenic properties and as a possible target for adjuvant therapy in neuroblastoma (Liu et al., 2009).
AEG-41174's Multifunctional Role
Ying et al. (2011) delved into the multifunctional role of AEG-1 in cancer biology, highlighting its involvement in several signaling cascades contributing to tumor development and progression. They suggested AEG-1 as a potential prognostic biomarker and therapeutic target due to its correlation with tumor progression and patient survival (Ying et al., 2011).
AEG-41174 and Prostate Cancer
In prostate cancer research, Kikuno et al. (2007) found that AEG-1 overexpression played a crucial role in cancer progression and could serve as a genetic biomarker and molecular target for anticancer agents to prevent cell progression and metastasis (Kikuno et al., 2007).
Eigenschaften
Produktname |
AEG-41174 |
|---|---|
IUPAC-Name |
NONE |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AEG41174; AEG 41174; AEG-41174 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



